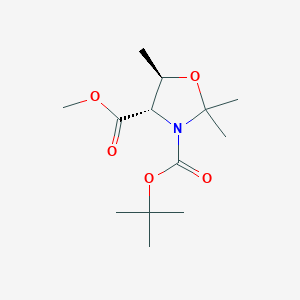

(4S,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4S,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate is a chiral oxazolidine derivative. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable intermediate in organic synthesis. The presence of both tert-butyl and methyl groups, along with the oxazolidine ring, contributes to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate typically involves the following steps:

Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of tert-Butyl and Methyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and optimized reaction parameters are employed to enhance the efficiency of each step.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxazolidine-3,4-dicarboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl groups, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, sulfonates.

Major Products

Oxidation: Oxazolidine-3,4-dicarboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Alkylated or sulfonated oxazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound is crucial in synthesizing various pharmaceutical agents. It plays a role as an intermediate in the production of 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose , which is essential for immune response modulation in host organisms. The compound's structure enhances the stability and efficacy of drugs targeting neurological disorders and other therapeutic areas .

Biochemical Research

In biochemical studies, (4S,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate is utilized to explore enzyme inhibitors and receptor interactions. It provides insights into biological pathways and potential therapeutic targets by acting as a model compound for studying molecular interactions .

Polymer Chemistry

This compound serves as a building block for specialized polymers. These polymers can be tailored for specific applications such as coatings and adhesives. The unique properties of the oxazolidine structure enhance the durability and performance of these materials .

Agricultural Chemistry

In agricultural chemistry, this compound contributes to developing safer and more effective agrochemicals. Its application in formulating pesticides and herbicides supports sustainable agricultural practices by improving efficacy while reducing environmental impact .

Material Science

The compound finds utility in producing advanced materials used in electronics and nanotechnology. Its incorporation into materials can enhance properties like conductivity and thermal stability, making it valuable in high-tech applications .

Case Studies

Wirkmechanismus

The mechanism of action of (4S,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate involves its interaction with molecular targets through its functional groups. The oxazolidine ring can participate in hydrogen bonding and electrostatic interactions, while the tert-butyl and methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity. The carboxylate groups can form coordination complexes with metal ions, further expanding its range of applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4S,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate: Unique due to its specific stereochemistry and functional groups.

(4R,5S)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of carboxylate groups.

(4R,5S)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxamide: Similar structure but with amide groups instead of carboxylate groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which imparts distinct reactivity and selectivity in various chemical reactions. This makes it a valuable compound in both academic research and industrial applications.

Biologische Aktivität

(4S,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate is a compound belonging to the oxazolidine class, characterized by its five-membered ring structure containing nitrogen and oxygen. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and implications for pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H25NO5, with a molecular weight of approximately 287.35 g/mol. The presence of the tert-butyl group introduces steric hindrance that can influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of this oxazolidine derivative typically involves the reaction of a suitable precursor with tert-butyl chloroformate under anhydrous conditions. Common solvents include dichloromethane or tetrahydrofuran, often catalyzed by bases such as triethylamine to facilitate ester bond formation. This synthetic route is crucial for producing compounds with specific biological activities.

Antimicrobial Properties

Research indicates that oxazolidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit bacterial protein synthesis by preventing the binding of aminoacyl-tRNA to the ribosomal A site. This mechanism is similar to that of linezolid, a clinically approved oxazolidinone antibiotic .

Table 1: Antimicrobial Activity of Oxazolidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Linezolid | MRSA | 1 µg/mL |

| This compound | Staphylococcus aureus | TBD |

| Novel Derivative | Enterococcus faecalis | TBD |

Note: TBD indicates data to be determined in future studies.

The mechanism of action for this compound likely involves its interaction with bacterial ribosomes. The steric effects from the tert-butyl group may enhance binding affinity towards bacterial targets while minimizing toxicity to mammalian cells .

Case Studies

-

Case Study: Antibacterial Efficacy

A study evaluating various oxazolidinone derivatives found that those structurally similar to this compound displayed potent activity against drug-resistant strains like MRSA and VRE. The compounds were tested using agar diffusion assays and showed significant zones of inhibition compared to controls . -

Case Study: Toxicity Assessment

In vitro toxicity assessments conducted on Hep-2 cellular assays indicated that certain derivatives had no significant toxicity at concentrations exceeding 100 µM. This suggests a favorable safety profile for further development as potential therapeutic agents .

Eigenschaften

IUPAC Name |

3-O-tert-butyl 4-O-methyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-8-9(10(15)17-7)14(13(5,6)18-8)11(16)19-12(2,3)4/h8-9H,1-7H3/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSJJRXFHYGDSO-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.